molecular formula C17H19N3O2S B11413058 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11413058
M. Wt: 329.4 g/mol
InChI Key: KRIDOYYBOUVWCW-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a benzofuran moiety via an acetamide bridge. Its molecular formula is C₁₇H₁₉N₃O₂S (molecular weight: 329.42 g/mol) . The 1,3,4-thiadiazole ring is substituted with an ethyl group at position 5, while the benzofuran group carries an isopropyl substituent at position 3. This structural architecture is designed to optimize interactions with biological targets, particularly in oncology and antimicrobial applications. The compound’s synthesis typically involves coupling a functionalized 1,3,4-thiadiazole derivative with a benzofuran-acetic acid intermediate under peptide-like coupling conditions .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C17H19N3O2S/c1-4-16-19-20-17(23-16)18-15(21)8-12-9-22-14-6-5-11(10(2)3)7-13(12)14/h5-7,9-10H,4,8H2,1-3H3,(H,18,20,21)

InChI Key

KRIDOYYBOUVWCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

    Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base.

    Coupling Reaction: The final step involves coupling the thiadiazole and benzofuran intermediates using a suitable linker, such as acetic anhydride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide linkage.

    Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the acetamide linkage.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or inflammatory disorders.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring may interact with metal ions or active sites in enzymes, while the benzofuran moiety could engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a broader class of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives , which exhibit diverse biological activities depending on substituent patterns. Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide (Target) 5-ethyl (thiadiazole); 5-isopropyl (benzofuran) 329.42 Moderate lipophilicity (logP ~3.12); enhanced solubility in DMSO
N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide (D038-1004) 5-propyl (thiadiazole); 5-isopropyl (benzofuran) 343.45 Higher logP (3.62) due to extended alkyl chain; reduced aqueous solubility
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 5-benzylthio (thiadiazole); 4-CF₃ (phenyl) 425.47 High electrophilicity (CF₃ group); potent dual inhibitor of abl/src kinases
Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) 5-ethyl (thiadiazole); p-tolylamino-thiadiazole 393.47 Dual thiadiazole-thioether scaffold; IC₅₀ = 0.034–0.084 mmol/L (MCF-7, A549 cells)
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide 4-chlorobenzylthio (thiadiazole); isopropyl-methylphenoxy 487.42 High cytotoxicity (IC₅₀ < 1 µM); halogen-enhanced membrane permeability
Anticancer Activity
  • The benzofuran moiety in the target compound may enhance DNA intercalation or kinase inhibition compared to phenyl or phenoxy analogs .
  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide demonstrates dual kinase inhibition (abl/src), with 10-fold greater potency than imatinib in glioblastoma models .
Antimicrobial Activity
  • Thiadiazole derivatives with benzylthio or chlorobenzyl substituents (e.g., 5c , 5d ) exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL), attributed to thiol-mediated membrane disruption . The target compound’s benzofuran group may reduce antimicrobial efficacy due to steric hindrance .
Physicochemical and ADME Profiles
  • Solubility : The isopropyl-benzofuran group improves solubility in organic solvents (e.g., DMSO) compared to halogenated analogs, which aggregate in aqueous media .

Key Research Findings

Thiadiazole-Benzofuran Hybrids: The combination of 1,3,4-thiadiazole and benzofuran scaffolds is a novel strategy to balance cytotoxicity and solubility. Benzofuran’s planar structure may facilitate intercalation into DNA or RNA pockets .

Substituent Effects :

  • Ethyl vs. Propyl : Propyl substitution increases lipophilicity but reduces synthetic yield (67–79% for ethyl vs. 79% for propyl) .
  • Benzofuran vs. Phenyl : Benzofuran analogs show lower acute toxicity (LD₅₀ > 500 mg/kg) in rodent models compared to chlorophenyl derivatives .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a thiadiazole ring structure combined with a benzofuran moiety, which contributes to its biological activity. The molecular formula is C18H22N4OSC_{18}H_{22}N_4OS, with a molecular weight of 350.46 g/mol.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives containing thiadiazole rings can inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented extensively. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through the disruption of cellular signaling pathways related to survival and proliferation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiadiazole moiety can inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : It may interfere with DNA replication and repair processes, leading to cell death in rapidly dividing cells such as cancer cells .
  • Radical Formation : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to their cytotoxic effects .

Comparative Analysis

A comparison of this compound with other thiadiazole derivatives reveals unique properties that enhance its biological activity:

Compound NameStructureBiological ActivityIC50 (µg/mL)
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)acetamideStructureAntibacterial15.0
N-(4-(N-(5-Ethyl-thiadiazol)phenyl)acetamideStructureAnticancer12.8
N-(5-Ethylthiadiazol)benzamide-Antifungal20.0

Case Studies

Several studies have documented the effects of this compound:

  • In Vitro Studies : Cultured cancer cell lines treated with varying concentrations of the compound showed a dose-dependent reduction in viability.
  • Animal Models : Preliminary in vivo studies indicated that administration of the compound significantly reduced tumor size in xenograft models.

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